
11-(Octadecyldisulfanyl)undecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Octadecyldisulfanyl)undecan-1-OL is a chemical compound with the molecular formula C29H60OS2. It is characterized by the presence of a long alkyl chain and a disulfide linkage, making it a unique molecule with specific properties and applications. This compound is often used in various scientific research fields due to its distinctive chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Octadecyldisulfanyl)undecan-1-OL typically involves the reaction of 11-bromo-1-undecanol with octadecanethiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bonded to the bromine, resulting in the formation of the disulfide bond.
Reaction Conditions:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
11-(Octadecyldisulfanyl)undecan-1-OL undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Esters or ethers
Aplicaciones Científicas De Investigación
11-(Octadecyldisulfanyl)undecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The mechanism of action of 11-(Octadecyldisulfanyl)undecan-1-OL is primarily related to its ability to interact with lipid membranes and proteins. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
11-(Octadecyldisulfanyl)undecan-1-OL can be compared to other disulfide-containing compounds and long-chain alcohols. Similar compounds include:
1-Undecanol: A fatty alcohol with a similar alkyl chain length but lacking the disulfide linkage.
Dodecyl disulfide: Contains a disulfide bond but has a different alkyl chain length.
Octadecanethiol: Similar in chain length but contains a thiol group instead of a hydroxyl group.
Uniqueness: The presence of both a long alkyl chain and a disulfide bond in this compound makes it unique, providing it with distinct amphiphilic properties and reactivity that are not found in simpler alcohols or thiols.
Propiedades
Número CAS |
238432-10-5 |
|---|---|
Fórmula molecular |
C29H60OS2 |
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
11-(octadecyldisulfanyl)undecan-1-ol |
InChI |
InChI=1S/C29H60OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-32-29-26-23-20-17-14-15-18-21-24-27-30/h30H,2-29H2,1H3 |
Clave InChI |
KEXLFILBVSMSQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


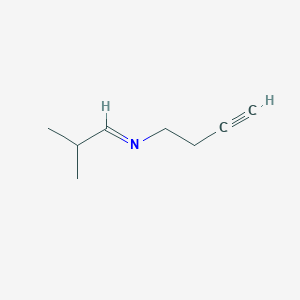
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)

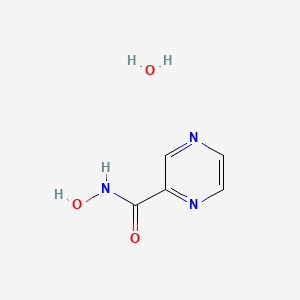
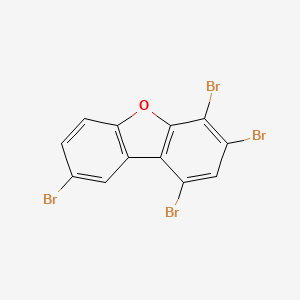
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

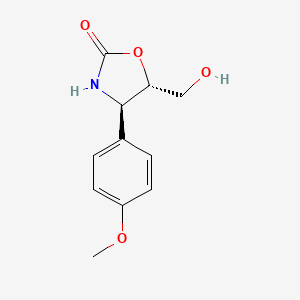

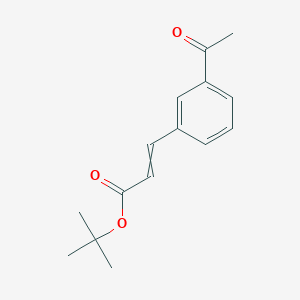

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
